BenchChemオンラインストアへようこそ!

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency Metrics

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 1207722-76-6, MFCD31718008) is a heterocyclic benzazepinone building block with molecular formula C₁₇H₁₈N₂O and molecular weight 266.34 g/mol, comprising a benzene ring fused to a seven-membered azepin-2-one lactam bearing an N-benzylamino substituent at the 3-position. The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥97%, with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 1207722-76-6
Cat. No. B2708389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
CAS1207722-76-6
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC(=O)C1NCC3=CC=CC=C3
InChIInChI=1S/C17H18N2O/c20-17-16(18-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)19-17/h1-9,16,18H,10-12H2,(H,19,20)
InChIKeyXZZOITZQCLTXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 1207722-76-6): Core Structural Identity and Procurement Profile


3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 1207722-76-6, MFCD31718008) is a heterocyclic benzazepinone building block with molecular formula C₁₇H₁₈N₂O and molecular weight 266.34 g/mol, comprising a benzene ring fused to a seven-membered azepin-2-one lactam bearing an N-benzylamino substituent at the 3-position . The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥97%, with batch-specific QC documentation including NMR, HPLC, and GC . It belongs to the broader 3-substituted 1,3,4,5-tetrahydro-benzo[b]azepin-2-one scaffold class, which appears in multiple therapeutic patent families spanning NMDA receptor antagonism, vasopressin receptor modulation, IAP/SMAC inhibition, and sodium channel blockade [1].

Why 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Cannot Be Replaced by In-Class Analogs: The Evidence Threshold


Substitution within the 3-amino-benzo[b]azepin-2-one class is not functionally neutral. The C-3 substituent identity directly governs molecular recognition at target binding sites: the benzazepinone SAR literature demonstrates that changing the 3-position substituent from a primary amine (CAS 86499-35-6) to an N-benzylamino group alters both steric bulk (MW increase from 176.22 to 266.34 Da) and lipophilicity (estimated cLogP shift from approximately 1.0 to approximately 2.8), while the presence or absence of the benzene ring fusion (compare to saturated azepane CAS 13147-86-9, MW 218.29) determines conformational constraint and π-stacking capacity . In the well-characterized NMDA glycine-site antagonist benzazepine series, the most potent compound (Ki = 32 nM, ED₅₀ = 0.09 mg/kg i.v.) emerged only after systematic C-3 SAR exploration, underscoring that small structural variations at this position produce order-of-magnitude differences in target engagement [1]. Generic substitution without matched structural identity therefore risks loss of the specific molecular recognition profile for which the benzylamino-benzo-fused scaffold was designed.

Quantitative Differentiation Evidence: 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation Versus the 3-Amino Parent Analog (CAS 86499-35-6)

The target compound bears an N-benzyl substituent at the 3-amino position, increasing molecular weight by 90.12 Da (51.1%) and estimated cLogP by approximately 1.8 log units compared to the unsubstituted 3-amino analog. This structural difference is pharmacologically consequential: the benzyl group introduces an aromatic ring capable of π-π stacking and hydrophobic interactions that are structurally absent in the primary amine comparator . In the broader benzazepinone SAR context from the NMDA glycine-site antagonist series, C-3 substituent modifications produced Ki values spanning from 32 nM to >10,000 nM, demonstrating that even modest changes at this vector produce >300-fold differences in target affinity [1].

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency Metrics

Conformational Constraint from Benzo-Fused Core vs. Saturated Azepane Analog (CAS 13147-86-9)

The target compound incorporates a benzene ring fused to the azepin-2-one seven-membered ring, whereas the comparator 3-(benzylamino)azepan-2-one (CAS 13147-86-9) possesses a fully saturated azepane ring without aromatic fusion. This structural difference reduces the number of freely rotatable bonds and imposes conformational restriction on the azepinone ring, with published X-ray and modeling studies on analogous benzo[b]azepinones confirming a preference for specific ring puckering conformations that pre-organize the 3-substituent vector for target engagement [1]. The saturated analog (MW 218.29, 2 rotatable bonds beyond the ring) has greater conformational freedom but lacks the aromatic surface that contributes to binding enthalpy in benzo-fused systems .

Conformational Analysis Scaffold Hopping Structure-Based Design

Chiral Purity and Stereochemical Simplicity vs. the (S,S)-Phenylethyl Analog (CAS 197658-50-7)

The target compound is achiral at the 3-position (no stereogenic center on the azepinone ring due to the benzylamino substituent being on a non-stereogenic carbon in this oxidation state), whereas the phenylethyl analog (CAS 197658-50-7) contains two defined stereocenters [(S,S)-configuration] and requires enantioselective synthesis or chiral resolution, contributing to its higher molecular weight (280.36 vs. 266.34 Da) and higher procurement cost . The target compound's achiral nature eliminates the need for enantiomeric excess (e.e.) specification and chiral QC methods, simplifying analytical characterization and reducing batch-to-batch variability risk .

Stereochemistry Chiral Resolution Synthetic Tractability

Vendor QC Documentation and Purity Specification Benchmarking

The target compound is available from multiple independent suppliers with documented batch-specific QC data. Bidepharm provides NMR, HPLC, and GC batch reports at 95% standard purity . Chemscene offers ≥97% purity with MDL registration MFCD31718008 and specified storage conditions (sealed dry, 2-8°C) . AKSci supplies at 97% minimum purity with SDS and COA documentation available upon request . Fluorochem (via CNReagent) offers 97% purity material at standardized pack sizes (250 mg and 1 g) . This multi-vendor availability with documented QC contrasts with the 3-amino analog (CAS 86499-35-6), which is typically offered at 97-98% purity but with fewer vendors providing comprehensive batch analytical data .

Quality Assurance Batch Reproducibility Analytical Characterization

Patent-Class Scaffold Precedent for Benzazepinone-Based Lead Optimization Programs

The 3-substituted 1,3,4,5-tetrahydro-benzo[b]azepin-2-one scaffold is validated across multiple patent families as a privileged chemotype for lead optimization. The Ciba-Geigy/Novartis patent family (US 5,683,997, EP 0673369, WO 9413642) claims substituted 3-amino-1-arylalkyl-benzazepin-2-ones as vasopressin antagonists, explicitly covering compounds with benzyl-type N-substituents at the 3-position [1]. A distinct patent lineage (WO 2023/088420) discloses 1H-benzo[b]azepin-2(3H)-one compounds for cancer treatment via IAP/SMAC inhibition [2]. The NMDA glycine-site antagonist series demonstrated that C-3 substituent optimization within this scaffold yields compounds with Ki values spanning 32 nM to >10 μM, with in vivo efficacy confirmed in MCAo stroke models (ED₅₀ = 0.09 mg/kg i.v. for the most potent analog) [3]. This multi-indication patent landscape indicates that the benzazepinone core—and specifically the 3-amino substitution vector—is a productive starting point for medicinal chemistry campaigns across diverse therapeutic areas.

Patent Landscape Therapeutic Scaffold Medicinal Chemistry Strategy

Optimal Application Scenarios for 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 1207722-76-6) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring a 3-N-Benzyl-Benzoazepinone Scaffold with Defined Physicochemical Properties

Programs targeting vasopressin receptors, IAP/SMAC proteins, or NMDA glycine binding sites where the benzazepinone core with an N-benzyl substituent at the 3-position is required. The compound provides a pre-assembled scaffold matching the pharmacophore specifications of the Ciba-Geigy patent family (US 5,683,997), with a molecular weight of 266.34 Da and estimated cLogP of approximately 2.8, positioning it within favorable drug-like property space for further elaboration [1]. The achiral nature eliminates enantiomeric complexity, allowing focused SAR exploration at other vectors without confounding stereochemical variables .

Fragment-to-Lead or Scaffold-Hopping Campaigns Comparing Benzo-Fused vs. Saturated Azepane Cores

Projects requiring systematic comparison of the benzo[b]azepin-2-one scaffold (MW 266.34, aromatic ring count = 2) against the saturated 3-(benzylamino)azepan-2-one analog (MW 218.29, aromatic ring count = 1) to evaluate the contribution of aromatic π-interactions and conformational constraint to target binding. The 48-Da molecular weight difference and the presence of an additional aromatic ring in the target compound provide quantifiable structural variance for assessing binding enthalpy/entropy trade-offs in target engagement [1].

Synthetic Methodology Development for 3-Substituted Benzazepinone Libraries

The compound serves as a reference standard or starting material for developing synthetic routes to 3-substituted benzo[b]azepin-2-ones, a scaffold class with demonstrated utility in at least three distinct therapeutic patent families [1]. Multi-vendor availability with documented QC (NMR, HPLC, GC from Bidepharm at 95%; ≥97% from Chemscene and AKSci) ensures reliable sourcing for method development and library production . The benzyl group can serve as a protecting group or be cleaved under hydrogenolysis conditions to reveal the primary amine for further diversification.

Pharmacophore Validation Studies Requiring an N-Benzyl Substituent at a Defined Vector

Structure-activity relationship studies where the benzyl group serves as a specific pharmacophoric element for hydrophobic or π-stacking interactions, as informed by the NMDA glycine-site benzazepine SAR showing that C-3 substituent identity produces >300-fold variation in Ki values (32 nM to >10,000 nM) [1]. The target compound's benzylamino substituent provides a specific aromatic interaction surface that is structurally absent in the primary amine (CAS 86499-35-6, MW 176.22) and stereochemically distinct from the α-methylbenzyl analog (CAS 197658-50-7, MW 280.36) .

Quote Request

Request a Quote for 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.